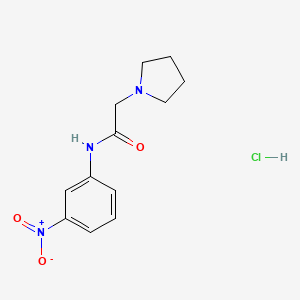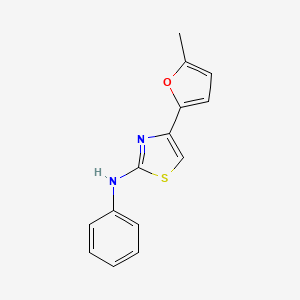
N-(3-nitrophenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride
Descripción general
Descripción
N-(3-nitrophenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride typically involves the following steps:
Nitration of Phenyl Acetamide: The starting material, phenyl acetamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position, forming 3-nitrophenyl acetamide.
Formation of Pyrrolidinyl Acetamide: The 3-nitrophenyl acetamide is then reacted with pyrrolidine in the presence of a suitable base, such as sodium hydride, to form N-(3-nitrophenyl)-2-(1-pyrrolidinyl)acetamide.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(3-nitrophenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: N-(3-nitrophenyl)-2-(1-pyrrolidinyl)acetamide N-oxide.
Reduction: N-(3-aminophenyl)-2-(1-pyrrolidinyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-nitrophenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for the treatment of various diseases, including bacterial infections and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(3-nitrophenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitrophenyl group may contribute to the compound’s binding affinity and specificity, while the pyrrolidinyl group can enhance its solubility and bioavailability. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
- N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide hydrochloride
- N-(3-nitrophenyl)-2-(1-piperidinyl)acetamide hydrochloride
- N-(3-nitrophenyl)-2-(1-morpholinyl)acetamide hydrochloride
Comparison: N-(3-nitrophenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties compared to its analogs. For example, the piperidinyl and morpholinyl derivatives may exhibit different solubility profiles and biological activities, making this compound a valuable compound for specific research and industrial applications.
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c16-12(9-14-6-1-2-7-14)13-10-4-3-5-11(8-10)15(17)18;/h3-5,8H,1-2,6-7,9H2,(H,13,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFFSLZLMIWEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide](/img/structure/B4132810.png)
![1-(3,4-dichlorophenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132821.png)
![1-[5-(4-Fluorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B4132827.png)

![2-chloro-N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4132846.png)
![2-chloro-N-[1-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-2-methylpropyl]benzamide](/img/structure/B4132850.png)
![2-[4-(2-benzyl-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)phenoxy]acetamide](/img/structure/B4132870.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-diethylphenyl)-N~2~-methylglycinamide](/img/structure/B4132879.png)
![5-bromo-N-{[(5-chloro-2-hydroxyphenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B4132884.png)
![methyl 4-[7-bromo-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4132893.png)
![7-fluoro-2-(4-methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132895.png)
![2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B4132900.png)
![4-({[4-allyl-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4132916.png)
![N-(4-methoxyphenyl)-1-(4-{[(4-nitrophenyl)acetyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B4132920.png)
